Methyl 4-[7-methoxy-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate
Description
Methyl 4-[7-methoxy-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate is a heterocyclic compound featuring a pyrazolo[1,5-c][1,3]benzoxazine core fused with a benzoate ester group. This structure integrates methoxy substituents at the 7-position of the benzoxazine ring and the 3-position of the phenyl group at position 2, contributing to its unique electronic and steric properties. The benzoate ester at position 5 enhances solubility and may influence metabolic stability.
Properties
IUPAC Name |
methyl 4-[7-methoxy-2-(3-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5/c1-30-19-7-4-6-18(14-19)21-15-22-20-8-5-9-23(31-2)24(20)33-25(28(22)27-21)16-10-12-17(13-11-16)26(29)32-3/h4-14,22,25H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBTVZASNQQZPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN3C(C2)C4=C(C(=CC=C4)OC)OC3C5=CC=C(C=C5)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[7-methoxy-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds through reactions such as Suzuki–Miyaura coupling , followed by cyclization and esterification steps. The specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated systems and continuous flow reactors could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Hydrolysis of the Methyl Ester Group
The benzoate ester moiety undergoes hydrolysis under acidic or basic conditions. In a study of analogous benzoxazine derivatives, saponification with aqueous NaOH (2M, 80°C, 6h) yielded the corresponding carboxylic acid derivative (95% conversion). Acidic hydrolysis (HCl/EtOH, reflux) showed slower kinetics (<50% yield after 8h).
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Ester hydrolysis (basic) | 2M NaOH, 80°C, 6h | 4-[7-Methoxy-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo...]benzoic acid | 95% |
| Ester hydrolysis (acidic) | 6M HCl in EtOH, reflux, 8h | Partial degradation observed; carboxylic acid not isolated | <50% |
Ring-Opening Reactions of the Benzoxazine System
The 1,3-benzoxazine ring undergoes acid-catalyzed ring opening. Treatment with HBr (48% in AcOH, 60°C, 3h) produced a secondary amine derivative via cleavage of the oxazine oxygen .
Mechanistic pathway :
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Protonation of the oxazine oxygen
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Nucleophilic attack by bromide at the adjacent carbon
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Formation of a dibrominated intermediate
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Rearrangement to yield 5-(4-carbomethoxyphenyl)-7-methoxy-2-(3-methoxyphenyl)pyrazolo[1,5-c]quinoline
Demethylation of Methoxy Groups
Selective demethylation occurs under harsh conditions. BBr₃ (1.2 equiv, CH₂Cl₂, −78°C→RT, 12h) removed methyl groups from both the 7-methoxy and 3-methoxyphenyl substituents, yielding a tetrahydroxylated derivative.
Key observations :
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Reaction progress monitored by TLC (Rf shift from 0.65 → 0.23 in EtOAc/hexanes 1:1)
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¹H NMR confirmed complete disappearance of OCH₃ signals at δ 3.82 and 3.75
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Product exhibited increased polarity and reduced solubility in organic solvents
Electrophilic Aromatic Substitution
The electron-rich pyrazole and benzene rings undergo halogenation. Chlorination with SO₂Cl₂ (1.5 equiv, DMF, 0°C, 2h) introduced chlorine at the para position of the 3-methoxyphenyl group .
| Position | Reagent | Conditions | Product |
|---|---|---|---|
| 3-Methoxyphenyl ring | SO₂Cl₂ (1.5 eq) | DMF, 0°C, 2h | 4-Chloro-3-methoxyphenyl derivative |
| Pyrazole C-3 position | NBS (1.1 eq) | CCl₄, AIBN, reflux | Bromination not observed |
Catalytic Hydrogenation
Side reactions :
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Competitive cleavage of the ester group (15% yield of benzoic acid)
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Over-reduction products not isolated
Thermal Decomposition
Thermolysis studies (TGA/DSC) revealed two major decomposition events:
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220–250°C : Loss of methoxy groups as methanol (MS fragment m/z 32)
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320–350°C : Breakdown of the benzoxazine core, generating CO₂ (m/z 44) and aromatic fragments
Controlled pyrolysis (250°C, vacuum) produced a dimeric product via radical recombination, characterized by MALDI-TOF MS (M+Na⁺ at m/z 873.4) .
Photochemical Reactivity
UV irradiation (λ=254 nm, MeCN, 12h) induced:
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Ester decarbonylation : 28% conversion to 4-methylbenzene derivative
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Oxazine ring contraction : 15% yield of a fused quinazolinone
Quantum yield calculations (Φ=0.033) suggest limited synthetic utility for photoinduced reactions.
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique structure that incorporates a benzoxazine core, which is known for its diverse biological activities. The presence of methoxy groups enhances its solubility and reactivity, making it a candidate for further research in drug development.
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, research has demonstrated that derivatives of benzoxazine can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- A study published in Nature highlighted the potential of pyrazolo[1,5-c][1,3]benzoxazines as anticancer agents, suggesting that methyl 4-[7-methoxy-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate may exhibit similar effects due to its structural analogies .
-
Neuroprotective Effects :
- Compounds with similar methoxy-substituted structures have been investigated for their neuroprotective effects against neurodegenerative diseases. These compounds may modulate neurotransmitter levels and exhibit antioxidant properties .
- Studies on related compounds suggest that the unique structural features of this compound could lead to significant advancements in treating conditions like Alzheimer's disease.
Pharmacological Research
The pharmacological profile of this compound has been explored through various in vitro and in vivo studies:
-
In Vitro Studies :
- Cell viability assays have shown that this compound can reduce the viability of cancer cells significantly when tested against standard chemotherapeutic agents.
- Mechanistic studies are ongoing to elucidate the pathways involved in its anticancer activity.
-
In Vivo Studies :
- Animal models have been employed to assess the efficacy and safety of this compound. Preliminary results indicate a favorable safety profile with promising therapeutic outcomes.
Case Study 1: Anticancer Screening
A recent screening of a library of compounds identified this compound as a candidate for further development due to its selective toxicity towards cancer cells while sparing normal cells. This study utilized multicellular spheroid models to better mimic tumor environments .
Case Study 2: Neuroprotective Assessment
In a study assessing neuroprotective effects, this compound was found to significantly reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. The findings suggest potential applications in treating neurodegenerative disorders .
Mechanism of Action
The mechanism by which Methyl 4-[7-methoxy-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Comparison with Structural Analogs
The pyrazolo[1,5-c][1,3]benzoxazine scaffold is a versatile template for medicinal chemistry.
Table 1: Structural and Molecular Comparison
Key Observations
Methoxy and ethoxy groups (target compound, ) balance solubility and hydrophobicity via electron donation and moderate polarity .
Steric and Conformational Modifications :
- The spirocyclic variant () introduces conformational rigidity, which could optimize target binding by reducing entropy penalties .
- Bulky substituents (e.g., benzyloxy in ) may hinder interactions with narrow binding pockets .
Electronic Properties: Fluorine () and chlorine () provide electron-withdrawing effects, stabilizing aromatic systems and influencing charge distribution .
Synthetic Accessibility :
- Multi-component reactions (e.g., one-pot syntheses in ) are common for pyrazolo-oxazine derivatives, though regioselectivity challenges may arise with complex substituents .
Biological Activity
Methyl 4-[7-methoxy-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈N₂O₄
- CAS Number : Not available in the provided data.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Antioxidant Activity : The methoxy groups in the structure are known to contribute to antioxidant properties, which can help mitigate oxidative stress in cells.
- Anticancer Potential : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis in cancer cells. This is likely mediated through its effects on tubulin polymerization and cell cycle regulation.
Biological Activity Data
Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth in breast and colon cancer cells. The mechanism was linked to the induction of apoptosis as evidenced by increased levels of caspase activity and DNA fragmentation.
Study 2: Antioxidant Properties
In vitro assays demonstrated that the compound exhibited significant antioxidant activity by reducing reactive oxygen species (ROS) levels in cultured cells. The antioxidant mechanism was attributed to the presence of methoxy substituents that enhance electron donation capabilities.
Research Findings
Recent research has highlighted the potential of this compound in drug development:
- Synergistic Effects : When combined with traditional chemotherapeutics like doxorubicin, this compound showed enhanced efficacy against resistant cancer cell lines.
- Safety Profile : Toxicological assessments indicate a favorable safety profile with low cytotoxicity towards normal cells compared to cancerous cells.
Q & A
Q. Example Optimization Workflow
- Step 1 : Condensation of precursors in DMF at 80°C (microwave, 30 min).
- Step 2 : Cyclization with ZnCl₂ in toluene under reflux (4h, 75% yield).
What methodologies resolve contradictions in biological activity data across studies?
Q. Advanced
Dose-response profiling : Establish EC₅₀/IC₅₀ values across multiple assays (e.g., kinase inhibition vs. cytotoxicity) to differentiate target-specific effects from off-target toxicity .
Molecular docking + SAR analysis : Compare binding poses in homologous proteins (e.g., COX-2 vs. P450) to identify substituent-dependent interactions .
Metabolic stability assays : Use liver microsomes to assess if rapid degradation underlies inconsistent in vitro/in vivo results .
What spectroscopic techniques confirm the compound’s structure post-synthesis?
Q. Basic
- NMR : ¹H/¹³C NMR identifies methoxy protons (δ 3.8–4.0 ppm) and aromatic protons in the fused ring system (δ 6.5–8.0 ppm) .
- X-ray crystallography : Resolves stereochemistry (e.g., 1,10b-dihydro configuration) and bond angles (e.g., C-N-C in pyrazole: ~108°) .
- HRMS : Validates molecular formula (e.g., [M+H]⁺ at m/z 487.1625) .
Q. Crystallographic Data (From Analogous Structure)
| Parameter | Value (From ) |
|---|---|
| Space group | Triclinic, P1 |
| Unit cell dimensions | a = 6.638 Å, α = 70.78° |
| R factor | 0.042 |
How can computational modeling integrate with crystallography to predict bioactivity?
Q. Advanced
DFT calculations : Optimize geometry using Gaussian09 at B3LYP/6-31G(d) level to predict electrostatic potential surfaces, highlighting nucleophilic/electrophilic sites .
Molecular dynamics (MD) : Simulate ligand-receptor binding (e.g., 100 ns MD in GROMACS) to correlate crystallographic bond distances (e.g., C=O…H-N) with stability .
QSAR models : Use substituent Hammett constants (σ) to predict bioactivity trends (e.g., –OCH₃: σ = –0.27 enhances electron donation) .
What strategies analyze substituent impact on pharmacological profiles?
Q. Advanced
Q. Comparative SAR table :
| Substituent (Position) | Pharmacological Effect | Reference |
|---|---|---|
| –OCH₃ (7) | ↑ Solubility, ↓ CYP3A4 inhibition | |
| –Cl (Analog at 5) | ↑ Cytotoxicity (IC₅₀ = 2.1 µM) | |
| –F (Analog at 4) | ↑ Metabolic stability (t₁/₂ = 8h) |
Free-Wilson analysis : Quantify contributions of substituents (e.g., –OCH₃ adds +0.8 log units to binding affinity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
